molecular formula C14H11Cl2N5S B11061184 5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11061184
M. Wt: 352.2 g/mol
InChI Key: KLTUZKOGSLIQIH-UHFFFAOYSA-N
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Description

5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include cyclopropyl derivatives, pyrazole, and dichlorophenyl compounds. The key steps may involve:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the triazole ring via cycloaddition reactions.
  • Functionalization of the triazole ring with hydrosulfide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while reduction might produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its effects on various biological pathways.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound could be explored for its potential therapeutic applications in these areas.

Industry

Industrially, the compound might be used in the development of new agrochemicals or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Itraconazole: Known for its use in treating fungal infections.

Uniqueness

What sets 5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C14H11Cl2N5S

Molecular Weight

352.2 g/mol

IUPAC Name

3-(5-cyclopropyl-1H-pyrazol-3-yl)-4-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11Cl2N5S/c15-8-3-9(16)5-10(4-8)21-13(19-20-14(21)22)12-6-11(17-18-12)7-1-2-7/h3-7H,1-2H2,(H,17,18)(H,20,22)

InChI Key

KLTUZKOGSLIQIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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